N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide
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Overview
Description
N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isobutyramide is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation has shown promising results in both insecticidal and antimicrobial applications. These compounds, prepared from N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide and substituted acid hydrazides, have demonstrated significant activity against Pseudococcidae insects and various microorganisms, indicating potential utility in agricultural pest control and antibacterial treatments (Deohate & Palaspagar, 2020).
Anticancer and Kinase Inhibition
A series of pyrido[2,3-d]pyrimidines were synthesized and evaluated for their in vitro anticancer activity against multiple cancer cell lines, including hepatic, prostate, colon, breast, and lung cancer. Notably, specific derivatives exhibited potent activity and were further assessed for kinase inhibitory properties, revealing their potential as multi-targeted kinase inhibitors for cancer therapy (Elzahabi et al., 2018).
Neurodegenerative and Neuropsychiatric Diseases
Research into 3-aminopyrazolo[3,4-d]pyrimidinones has led to the discovery of potent phosphodiesterase 1 (PDE1) inhibitors. These inhibitors, particularly ITI-214, have shown efficacy in preclinical models and are under clinical development for treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. This highlights the potential of pyrazolo[3,4-d]pyrimidinones in addressing cognitive impairment related to various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Antimicrobial and Antifungal Properties
Novel pyrazolo[3,4-d]pyrimidin derivatives have been synthesized and shown to possess significant antimicrobial and antifungal activities. These compounds have been tested against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Khobragade et al., 2010).
Analgesic Activity and Enzyme Inhibition
The synthesis of 6-(tolylhydrazinylidene)pyrazolo[1,5-a]pyrimidin-7-ones has demonstrated pronounced analgesic activity and selective enzyme inhibition properties. This suggests their potential application in pain management and as enzyme inhibitors, which could be beneficial in various therapeutic areas (Burgart et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to target specific enzymes or receptors, which play a crucial role in various biological processes .
Mode of Action
It’s common for such compounds to bind to their targets, leading to conformational changes that affect the target’s function .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain biological processes .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
The action of similar compounds can result in a variety of effects at the molecular and cellular level, such as the modulation of signal transduction pathways or the alteration of gene expression .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can significantly influence the action of such compounds .
Properties
IUPAC Name |
2-methyl-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-8(2)13(21)17-12-7-9(3)19-20(12)15-16-11-6-4-5-10(11)14(22)18-15/h7-8H,4-6H2,1-3H3,(H,17,21)(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYKNALMSYHZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)C)C2=NC3=C(CCC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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